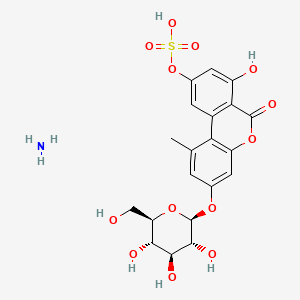![molecular formula C15H19N3O3S B13847854 N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a tosyl group, which is a common protecting group in organic synthesis, and a cyclopenta[d]pyridazine core, which is a bicyclic structure containing nitrogen atoms.
Vorbereitungsmethoden
The synthesis of N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopenta[d]pyridazine core through the cyclization of appropriate precursors. The tosyl group is then introduced via a reaction with tosyl chloride in the presence of a base such as pyridine . The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia under suitable conditions .
Analyse Chemischer Reaktionen
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tosyl group can be substituted with other groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Tosyl-protected compounds: Commonly used in organic synthesis for the protection of functional groups.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the tosyl group and the cyclopenta[d]pyridazine core, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H19N3O3S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)sulfonyl-4,4a,5,6,7,7a-hexahydrocyclopenta[d]pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)18-10-13-4-2-3-12(13)9-16-18/h5-9,12-13H,2-4,10H2,1H3,(H,17,19) |
InChI-Schlüssel |
OUKPGLFHNDBSIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



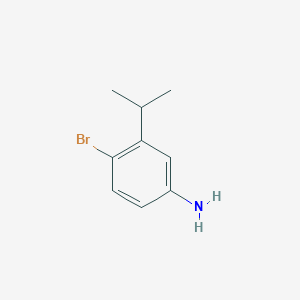
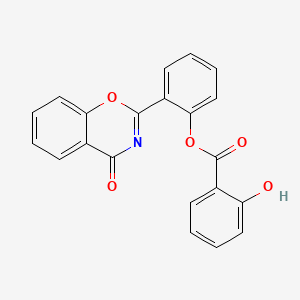
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)
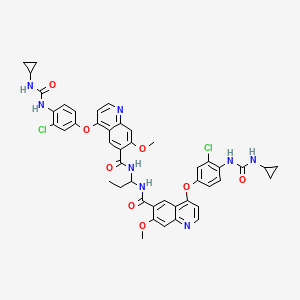
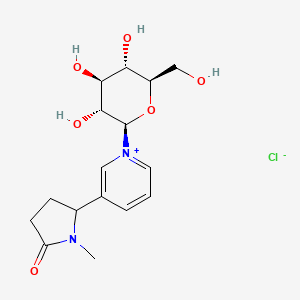
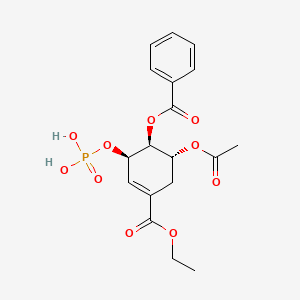
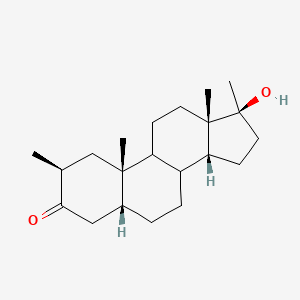
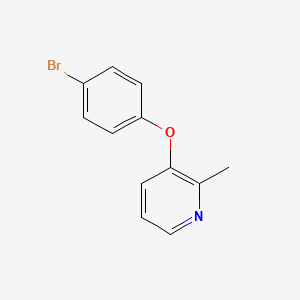

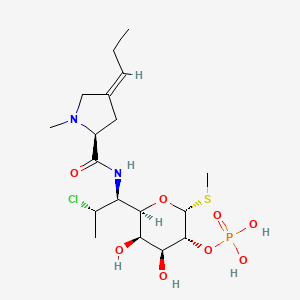
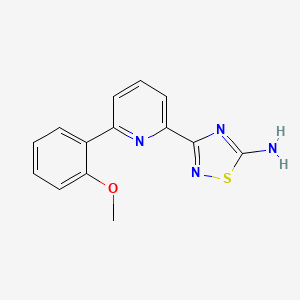
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
